3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Description
The compound 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a propanamide derivative featuring a 4-methoxyphenyl group attached to the propanamide backbone and a 2-phenylmorpholine moiety linked via a propyl chain. This structure combines aromatic, ether, and morpholine functionalities, which are commonly associated with enhanced pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-8-19(9-12-21)10-13-23(26)24-14-5-15-25-16-17-28-22(18-25)20-6-3-2-4-7-20/h2-4,6-9,11-12,22H,5,10,13-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMHQFBPZKRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 3-(2-phenylmorpholino)propylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(3-(2-phenylmorpholino)propyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Backbone Modifications
N-(3,3-Diphenylpropyl)-3-(4-Methoxyphenyl)Propanamide (CAS 352689-56-6) Structure: Features a diphenylpropyl group instead of the morpholinylpropyl chain. Molecular Formula: C25H27NO2 (MW: 373.5 g/mol). Properties: Increased lipophilicity due to the diphenylpropyl group, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
3-(4-Methoxyphenyl)-N-[(Oxan-4-yl)Methyl]Propanamide Structure: Replaces the 2-phenylmorpholine with a tetrahydropyran (oxan-4-yl) group. Molecular Formula: C16H23NO3 (MW: 277.36 g/mol). Properties: Lower molecular weight and logP (2.12) compared to the target compound. The oxane ring may reduce hydrogen-bonding capacity (polar surface area: 40.08 Ų) relative to morpholine .
Aromatic Group Variations
2-[(Benzoyl)Amino]-N-{[4-(2-Methoxyphenyl)-Piperazin-1-yl]Propyl}-3-(4-Fluorophenyl)-Propanamide (3l) Structure: Substitutes 4-methoxyphenyl with 4-fluorophenyl and includes a benzoylamino group. Synthesis: Yield: 76% via resin-based coupling and chromatography.
3-(4-Methoxyphenyl)-N-(3-Phenylprop-2-yn-1-yl)Propanamide (5a)
- Structure : Contains a propargyl group instead of the morpholinylpropyl chain.
- Synthesis : Chemoenzymatic three-component reaction.
- Properties : The alkyne group enables click chemistry applications, offering modularity in drug conjugation .
Heterocyclic Modifications
(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)Ethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Oxy)Propyl)-3-(4-Methoxyphenyl)Propanamide (6) Structure: Incorporates a pyrazole core with dichlorophenyl and pyridinyl groups. Synthesis: Yield: 61% via stepwise coupling.
Pharmacological and Physicochemical Insights
- Morpholine vs. Piperazine/Piperidine : Morpholine-containing compounds (e.g., target compound) typically exhibit better solubility than piperazine derivatives (e.g., 3l) due to the oxygen atom in the morpholine ring, which increases polarity .
- Aromatic Substitutions : Methoxy groups (electron-donating) vs. fluoro groups (electron-withdrawing) influence electronic environments, affecting interactions with biological targets like serotonin receptors or cytochrome P450 enzymes .
- Synthetic Accessibility : Resin-based syntheses (e.g., compounds 3j–3l) and chemoenzymatic routes (e.g., 5a) highlight modular strategies for propanamide derivatives, though yields vary significantly (39–76%) .
Biological Activity
3-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a propanamide backbone with a methoxyphenyl group and a morpholine derivative, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Preliminary research suggests that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties have shown promise, particularly in models of neurodegenerative diseases.
1. Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | Caspase activation |
2. Antimicrobial Activity
In another study assessing antimicrobial properties, the compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, suggesting its potential as a lead compound for antibiotic development .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 15 |
3. Neuroprotective Effects
Research focusing on neuroprotection revealed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neuronal damage, potentially relevant for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
